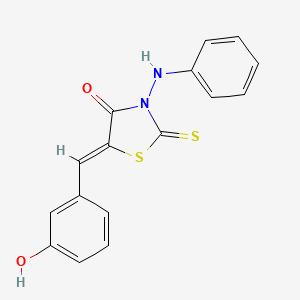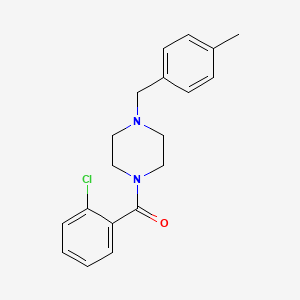![molecular formula C14H16N2O2S B4650632 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4650632.png)
2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Descripción general
Descripción
2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, also known as EPTHI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTHI is a thioxoimidazolidinone derivative that exhibits a wide range of biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is not fully understood, but several studies have suggested that 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exerts its biological activity by interacting with various molecular targets. 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition by 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the induction of apoptosis in cancer cells.
2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. Inhibition of this pathway by 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one leads to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exhibits a wide range of biochemical and physiological effects. 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one also exhibits antimicrobial and anti-inflammatory properties by inhibiting the growth of various bacteria and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its relatively simple and cost-effective synthesis method, making it an attractive compound for further research and development. Another advantage of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its potent anticancer activity against a wide range of cancer cell lines. However, one of the limitations of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its poor solubility in aqueous media, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One of the future directions is to optimize the synthesis method of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one to improve its yield and purity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one to determine its bioavailability and therapeutic efficacy. Additionally, further studies are needed to investigate the potential toxicity and side effects of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in vivo. Finally, the development of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivatives with improved solubility and potency may lead to the discovery of novel anticancer agents with improved therapeutic efficacy.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is its anticancer activity. Several studies have reported that 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.
In addition to its anticancer activity, 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one also exhibits antimicrobial and anti-inflammatory properties. 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been shown to inhibit the growth of various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-11-7-5-10(6-8-11)16-13(17)12-4-3-9-15(12)14(16)19/h5-8,12H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKVUMPEHDMHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3CCCN3C2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(allylamino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4650564.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4650572.png)
![ethyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4650575.png)

![3-{2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4650584.png)
![N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4650610.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650615.png)


